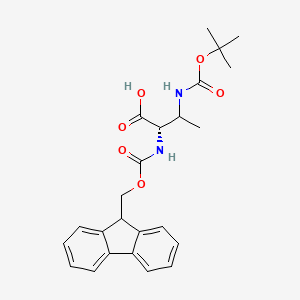
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid: is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acids using Fmoc and Boc groups. The process generally includes:
Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Boc Protection: The carboxyl group is protected using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently add protecting groups and form peptide bonds under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The protected amino acids can undergo coupling reactions to form peptide bonds using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Boc Removal: Trifluoroacetic acid in dichloromethane (DCM).
Coupling Reagents: DCC or DIC in the presence of hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions are peptides with specific sequences, where the protecting groups are removed to yield the final peptide structure.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the formation of peptide bonds.
Biology:
Protein Engineering: It is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for research and industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through the protection of amino acids during peptide synthesis. The Fmoc and Boc groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for the selective formation of peptide bonds. The protecting groups are removed under specific conditions to yield the final peptide product.
Comparación Con Compuestos Similares
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness: The uniqueness of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid lies in its specific combination of Fmoc and Boc protecting groups, which provide a high degree of selectivity and efficiency in peptide synthesis.
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14?,20-/m0/s1 |
Clave InChI |
IETIWIXNTKKVMT-LGTGAQBVSA-N |
SMILES isomérico |
CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
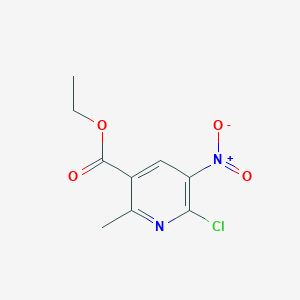
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
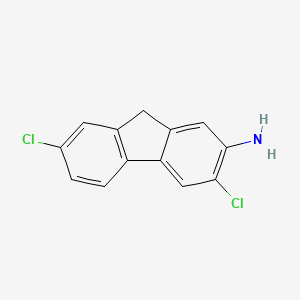
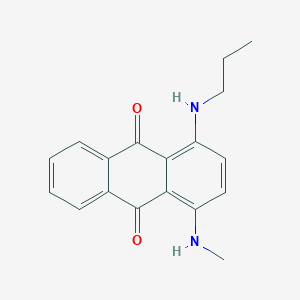

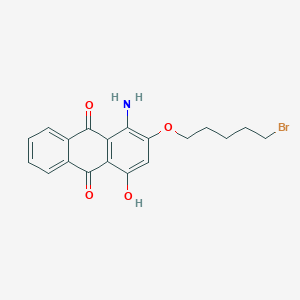
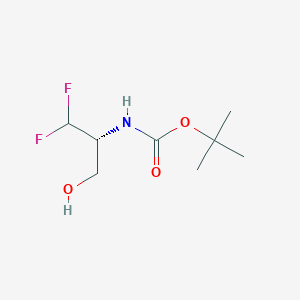

![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
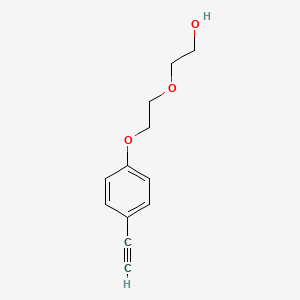

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)

